molecular formula C11H11N3OS2 B14960039 3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide

3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B14960039
M. Wt: 265.4 g/mol
InChI Key: OLYBUZPSSIQXCU-UHFFFAOYSA-N
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Description

3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of a thiadiazole derivative with a phenylsulfanyl group. One common method is the one-pot three-component reaction involving an amine, an aldehyde, and mercaptoacetic acid. This reaction is often carried out on montmorillonite KSF clay as a solid acidic catalyst, which facilitates the formation of the desired product in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the thiadiazole ring can produce various reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with molecular targets and pathways. For instance, its anti-tubercular activity is believed to be due to its affinity for the active site of Shikimate kinase, an enzyme crucial for the survival of Mycobacterium tuberculosis . The compound fits well into the enzyme’s cavity, inhibiting its function and thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of a phenylsulfanyl group and a thiadiazole ring, which imparts unique chemical and biological properties. Its potential as an anti-tubercular agent and its ability to undergo diverse chemical reactions make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H11N3OS2

Molecular Weight

265.4 g/mol

IUPAC Name

3-phenylsulfanyl-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C11H11N3OS2/c15-10(13-11-14-12-8-17-11)6-7-16-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14,15)

InChI Key

OLYBUZPSSIQXCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NN=CS2

Origin of Product

United States

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